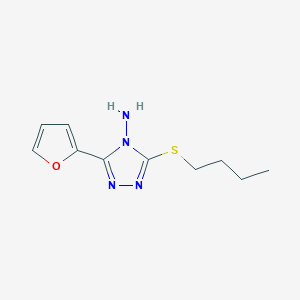
3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a butylthio group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan-2-carboxylic acid derivative with a thioamide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
- 3-(ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
- 3-(propylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The length of the butyl chain can affect the compound’s lipophilicity and, consequently, its interaction with biological membranes and molecular targets .
Properties
Molecular Formula |
C10H14N4OS |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-butylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H14N4OS/c1-2-3-7-16-10-13-12-9(14(10)11)8-5-4-6-15-8/h4-6H,2-3,7,11H2,1H3 |
InChI Key |
LHVANHIUXXAMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(N1N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


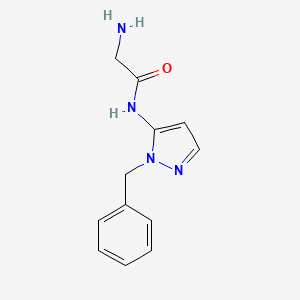
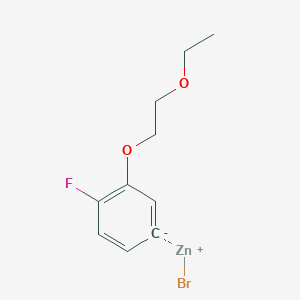
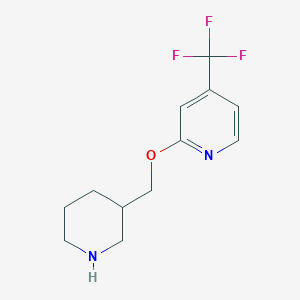
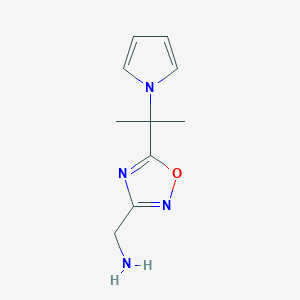
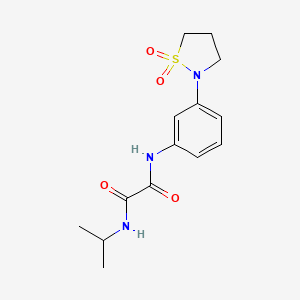
![1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14874099.png)
![Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
![(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine](/img/structure/B14874112.png)

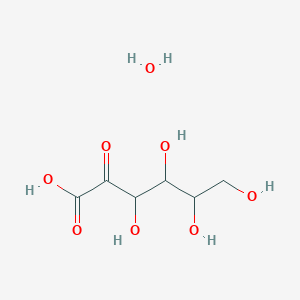
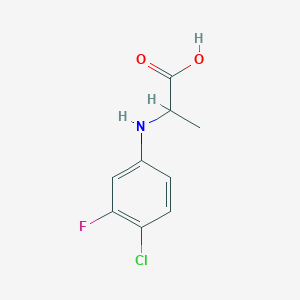
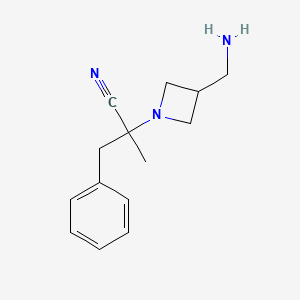
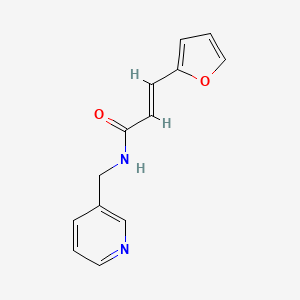
![1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14874152.png)
